Oxygen Linker Presence Differentiates 2-Cyclobutoxypyrimidin-5-amine from 2-Cyclobutylpyrimidin-5-amine by Molecular Weight, Hydrogen Bond Acceptor Count, and Physicochemical Descriptor Profile
2-Cyclobutoxypyrimidin-5-amine (C₈H₁₁N₃O, MW 165.19) differs from the direct carbon-linked analog 2-cyclobutylpyrimidin-5-amine (C₈H₁₁N₃, MW 149.19) by the presence of an ether oxygen atom at the 2-position linker. This results in a molecular weight increase of 16 Da (165.19 vs. 149.19), an additional hydrogen bond acceptor (HBA count = 4 vs. 3), and a decrease in computed logP approximately 0.3–0.5 log units based on the oxygen contribution . These parameters alter passive membrane permeability, aqueous solubility, and cytochrome P450 metabolic susceptibility in a manner that cannot be compensated by simple formulation adjustments [1].
| Evidence Dimension | Molecular weight, hydrogen bond acceptor count, and estimated lipophilicity shift attributable to ether oxygen |
|---|---|
| Target Compound Data | MW = 165.19 g/mol; HBA = 4 (pyrimidine N1, N3, ether O, amine N); Formula = C₈H₁₁N₃O |
| Comparator Or Baseline | 2-Cyclobutylpyrimidin-5-amine (CAS 1260833-10-0): MW = 149.19 g/mol; HBA = 3; Formula = C₈H₁₁N₃ |
| Quantified Difference | ΔMW = +16 Da; ΔHBA = +1; estimated ΔcLogP ≈ -0.3 to -0.5 |
| Conditions | Calculated from standard atomic masses and H-bond acceptor definitions (N, O atoms); ΔcLogP estimated from oxygen contribution to fragment-based logP |
Why This Matters
For procurement decisions in medicinal chemistry programs, the 16 Da mass difference and altered HBA profile mean these two compounds are not interchangeable as synthetic intermediates or as pharmacophore components without introducing confounding variables in SAR studies.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605083. [Class-level evidence: oxygen atom contribution to logP and permeability] View Source
